molecular formula C34H52FeP2 B1147194 Dicyclohexyl(cyclopentyl)phosphane;iron CAS No. 146960-90-9

Dicyclohexyl(cyclopentyl)phosphane;iron

Cat. No.: B1147194
CAS No.: 146960-90-9
M. Wt: 578.6 g/mol
InChI Key: DTQIHJBOJNZKNL-UHFFFAOYSA-N
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Description

Dicyclohexyl(cyclopentyl)phosphane;iron is a coordination complex that features iron as the central metal atom coordinated to a phosphane ligand. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields, including catalysis and organometallic chemistry.

Scientific Research Applications

Dicyclohexyl(cyclopentyl)phosphane;iron is used in various scientific research applications, including:

    Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Organometallic Chemistry: The compound is studied for its unique coordination chemistry and reactivity.

    Material Science: It is used in the synthesis of novel materials with specific properties.

    Biological Studies: Research into its potential biological activity and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron typically involves the reaction of iron salts with dicyclohexyl(cyclopentyl)phosphane ligands. One common method is the reaction of iron(II) chloride with dicyclohexyl(cyclopentyl)phosphane in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often involving the phosphane ligand.

    Substitution: Ligand exchange reactions where the phosphane ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions result in new coordination complexes with different ligands.

Mechanism of Action

The mechanism of action of dicyclohexyl(cyclopentyl)phosphane;iron involves the coordination of the phosphane ligand to the iron center, which influences the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound may facilitate the activation of substrates and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylphenylphosphine;iron
  • Dicyclohexylmethylphosphine;iron
  • Dicyclohexyl(tert-butyl)phosphine;iron

Uniqueness

Dicyclohexyl(cyclopentyl)phosphane;iron is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dicyclohexyl(cyclopentyl)phosphane;iron can be achieved through a two-step process. The first step involves the synthesis of Dicyclohexyl(cyclopentyl)phosphane, followed by the reaction of this compound with iron to form the final product.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "Dicyclohexylphosphine", "Iron(III) chloride hexahydrate", "Sodium borohydride", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of Dicyclohexyl(cyclopentyl)phosphane", "a. To a solution of cyclopentylmagnesium bromide in diethyl ether, add dicyclohexylphosphine dropwise under nitrogen atmosphere.", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction by adding methanol and hydrochloric acid.", "d. Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "e. Purify the product by distillation under reduced pressure.", "Step 2: Reaction of Dicyclohexyl(cyclopentyl)phosphane with Iron", "a. Dissolve iron(III) chloride hexahydrate in methanol.", "b. Add sodium borohydride to the solution and stir for 30 minutes.", "c. Add Dicyclohexyl(cyclopentyl)phosphane dropwise to the reaction mixture under nitrogen atmosphere.", "d. Stir the reaction mixture at room temperature for 24 hours.", "e. Quench the reaction by adding methanol and hydrochloric acid.", "f. Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "g. Purify the product by distillation under reduced pressure." ] }

CAS No.

146960-90-9

Molecular Formula

C34H52FeP2

Molecular Weight

578.6 g/mol

IUPAC Name

dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)

InChI

InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q2*-1;+2

InChI Key

DTQIHJBOJNZKNL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe]

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.[Fe+2]

Origin of Product

United States

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